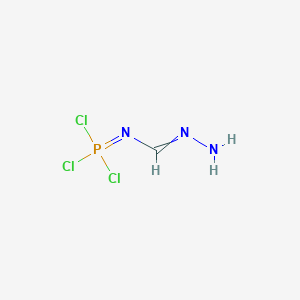
N-(Hydrazinylidenemethyl)phosphorimidic trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hydrazinylidenemethyl)phosphorimidic trichloride is a chemical compound that belongs to the class of phosphoramides It is characterized by the presence of a hydrazinylidene group attached to a phosphorimidic trichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydrazinylidenemethyl)phosphorimidic trichloride typically involves the reaction of hydrazine derivatives with phosphorus trichloride under controlled conditions. One common method involves the use of hydrazine hydrate and phosphorus trichloride in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(Hydrazinylidenemethyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as alcohols, amines, and phenols.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alcohols, phenols, amines, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reaction with alcohols can yield alkoxy derivatives, while reaction with amines can produce amino derivatives .
Scientific Research Applications
N-(Hydrazinylidenemethyl)phosphorimidic trichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphoramide derivatives.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Hydrazinylidenemethyl)phosphorimidic trichloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new chemical entities . The exact molecular pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Hydrazinylidenemethyl)phosphorimidic trichloride include:
- Dichlorothiophosphorylimidophosphorus trichloride
- N-Triflylphosphorimidoyl Trichloride
- Hexachlorophosphazene
Uniqueness
This compound is unique due to its specific hydrazinylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
27758-15-2 |
|---|---|
Molecular Formula |
CH3Cl3N3P |
Molecular Weight |
194.38 g/mol |
IUPAC Name |
N'-amino-N-(trichloro-λ5-phosphanylidene)methanimidamide |
InChI |
InChI=1S/CH3Cl3N3P/c2-8(3,4)7-1-6-5/h1H,5H2 |
InChI Key |
FFZDAERJPIPLSK-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)N=P(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















